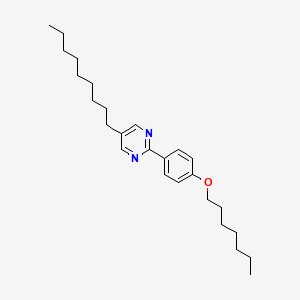

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine

Vue d'ensemble

Description

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, which includes a heptyloxyphenyl group and a nonyl chain, makes it a compound of interest for research and industrial applications.

Méthodes De Préparation

The synthesis of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine typically involves a multi-step process. One common method includes the following steps:

Formation of the Heptyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate to form 4-heptyloxybenzaldehyde.

Synthesis of the Pyrimidine Core: The 4-heptyloxybenzaldehyde is then reacted with a suitable amine, such as guanidine, under acidic conditions to form the pyrimidine core.

Introduction of the Nonyl Chain: The final step involves the alkylation of the pyrimidine core with nonyl bromide in the presence of a base to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

Pyrimidine derivatives, including 2-(4-heptyloxyphenyl)-5-nonylpyrimidine, exhibit reactivity under oxidative conditions. Key findings include:

-

N-Oxidation : Formation of pyrimidine N-oxides occurs under mild oxidative conditions (e.g., using hydrogen peroxide or meta-chloroperbenzoic acid). These intermediates are critical for subsequent rearrangements, such as the Boekelheide rearrangement , which involves acetic anhydride-mediated -sigmatropic shifts to yield acetoxymethyl-substituted derivatives .

-

Side-Chain Oxidation : The nonyl and heptyloxy chains may undergo oxidation at terminal positions. For example, chromium trioxide (CrO₃) in acidic conditions can convert alkyl chains to carboxylic acids, though steric hindrance from bulky substituents may limit reactivity .

Reduction Reactions

Reductive pathways are less common but have been explored:

Substitution Reactions

Electrophilic and nucleophilic substitutions are pivotal for functionalizing the pyrimidine ring:

Cycloaddition and Annulation Reactions

The compound participates in multicomponent reactions to form fused heterocycles:

-

Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., 1,3-cyclohexadiene) to yield bicyclic pyrimido[4,5-d]pyrimidines under thermal conditions .

-

Oxidative Annulation : Mn- or Ir-catalyzed dehydrogenative coupling with alcohols or amidines generates polycyclic frameworks via hydrogen-borrowing mechanisms .

Rearrangement Pathways

-

Boekelheide Rearrangement : When oxidized to the N-oxide, treatment with acetic anhydride induces a -sigmatropic shift, forming 4-acetoxymethyl-substituted pyrimidines (yields up to 75%) .

-

Radical Pathways : Homolytic cleavage of N–O bonds under photolytic conditions generates stabilized (pyrimidin-4-yl)methyl radicals, enabling C–C bond formation .

Biological Activity and Functionalization

While not the primary focus, chemical modifications impact bioactivity:

-

Sulfonamide Derivatives : Reaction with sulfonyl chlorides introduces sulfonamide groups at the pyrimidine C-2 position, enhancing antimicrobial properties .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids installs aryl groups at position 4, improving binding affinity in medicinal applications .

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine can be compared with other similar compounds, such as:

2-(4-Heptyloxyphenyl)-5-pentylpyridine: This compound has a similar structure but with a pentyl chain instead of a nonyl chain, which may affect its physical and chemical properties.

2-(4-Heptyloxyphenyl)benzothiazole: This compound contains a benzothiazole core instead of a pyrimidine core, leading to different reactivity and applications.

5-Substituted Uracils: These compounds have a similar pyrimidine core but with different substituents, which can influence their biological activities and applications.

Activité Biologique

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine is a compound that has garnered attention in the field of organic synthesis and material science due to its unique structural properties. This article aims to explore its biological activity, focusing on its potential applications, toxicity assessments, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with heptyloxy and nonyl groups, which contribute to its hydrophobic characteristics. These properties may influence its interaction with biological systems, making it a candidate for various applications.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Such properties are crucial in preventing oxidative stress in biological systems, which can lead to cellular damage. For instance, studies have shown that related compounds can effectively scavenge free radicals, thereby protecting cells from oxidative damage .

Toxicity Assessments

Toxicological evaluations are essential for understanding the safety profile of any chemical compound. The hazard assessment results for this compound reveal that it has a low toxicity profile. In animal studies, the compound demonstrated a high oral LD50 (>2000 mg/kg), indicating low acute toxicity . Furthermore, it was found not to cause skin sensitization or irritation, reinforcing its potential as a safe candidate for further research.

Case Study 1: Antioxidant Efficacy

A comparative study evaluated the antioxidant efficacy of various phenolic compounds, including derivatives of pyrimidine. The results highlighted that compounds with similar alkyl substitutions showed enhanced radical scavenging abilities. This suggests that this compound could be effective in formulations aimed at reducing oxidative stress in biological systems .

Case Study 2: Liquid Crystalline Behavior

Another significant aspect of this compound is its liquid crystalline properties. Research has documented the phase behavior of liquid crystals derived from pyrimidine structures, revealing their potential applications in display technologies and sensors. The ability of these compounds to form smectic and nematic phases under certain conditions suggests their utility in advanced materials science .

Data Table: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Antioxidant | Effective free radical scavenging |

| Toxicity | Oral LD50 > 2000 mg/kg; non-sensitizing |

| Liquid Crystal Phase | Exhibits smectic and nematic phases |

Propriétés

IUPAC Name |

2-(4-heptoxyphenyl)-5-nonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2O/c1-3-5-7-9-10-11-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-12-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQUQNPGVVLDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481871 | |

| Record name | 2-(4-HEPTYLOXYPHENYL)-5-NONYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57202-57-0 | |

| Record name | 2-(4-HEPTYLOXYPHENYL)-5-NONYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.